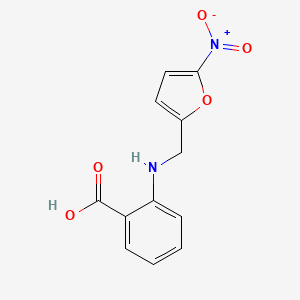
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid typically involves the following steps:
Nitration of Furan: The starting material, furan, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Bromination: The 5-nitrofuran is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 2-bromomethyl-5-nitrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid is unique due to the presence of both the nitrofuran and benzoic acid moieties, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. This makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
88796-62-7 |
|---|---|
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
2-[(5-nitrofuran-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C12H10N2O5/c15-12(16)9-3-1-2-4-10(9)13-7-8-5-6-11(19-8)14(17)18/h1-6,13H,7H2,(H,15,16) |
InChI-Schlüssel |
HFPOXHKFJDMGEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


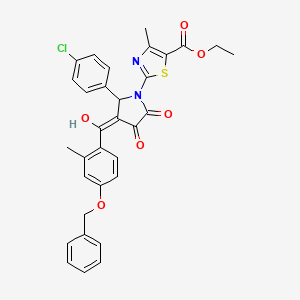
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
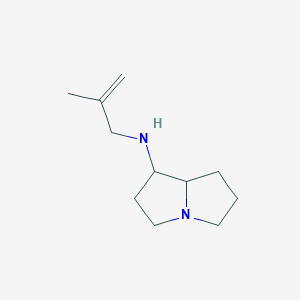
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
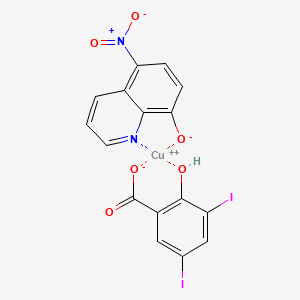
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
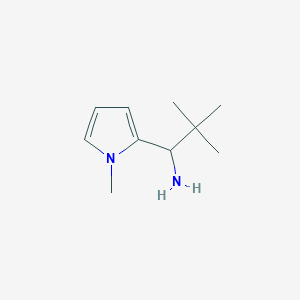
![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
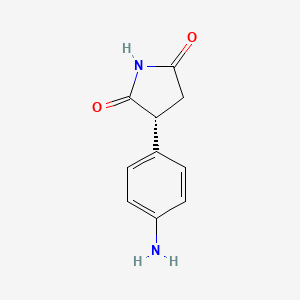
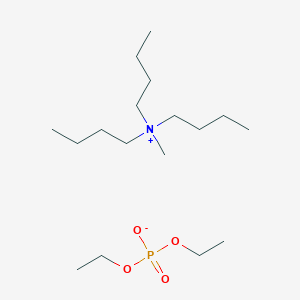

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)

